molecular formula C8H10N2 B11922145 2-(Azetidin-1-yl)pyridine

2-(Azetidin-1-yl)pyridine

Cat. No.: B11922145
M. Wt: 134.18 g/mol
InChI Key: BXDFRTXDYDCALN-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring, a four-membered nitrogen-containing ring, imparts strain and reactivity, making this compound a valuable scaffold for drug development and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-2-carbaldehyde with azetidine in the presence of a base can yield this compound. Another approach involves the use of azetidine derivatives that undergo nucleophilic substitution reactions with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted pyridine and azetidine compounds .

Scientific Research Applications

2-(Azetidin-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)pyridine is unique due to the azetidine ring’s strain and reactivity, which are not present in larger ring systems like pyrrolidine or piperidine. This strain enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(azetidin-1-yl)pyridine

InChI

InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2

InChI Key

BXDFRTXDYDCALN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=CC=N2

Origin of Product

United States

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